molecular formula C13H18N2O4 B1390032 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether CAS No. 946680-39-3

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Cat. No.: B1390032
CAS No.: 946680-39-3
M. Wt: 266.29 g/mol
InChI Key: LMXCRCVBCOTBEG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether typically involves the reaction of 2-methoxy-5-nitrophenol with 3-piperidinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, chromium trioxide, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, allowing researchers to study protein-protein interactions, protein folding, and other biochemical processes. Additionally, it can be used in the development of new analytical techniques for the detection and quantification of proteins in complex biological samples .

In the field of medicinal chemistry, this compound may be used as a starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. Its unique structure allows for the exploration of new chemical space and the development of compounds with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is not well-documented, as it is primarily used as a research reagent rather than a therapeutic agent. its effects are likely related to its ability to modify proteins and peptides through covalent bonding. This modification can alter the structure and function of the target proteins, providing insights into their biological roles and interactions .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether include other nitrophenyl ethers and piperidinylmethyl ethers. For example:

    2-Methoxy-5-nitrophenyl 4-piperidinylmethyl ether: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

    2-Methoxy-4-nitrophenyl 3-piperidinylmethyl ether: This compound has the nitro group in a different position on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules .

Properties

IUPAC Name

3-[(2-methoxy-5-nitrophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12-5-4-11(15(16)17)7-13(12)19-9-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXCRCVBCOTBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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